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Compound of Interest

Compound Name: N-Boc-diethanolamine

Cat. No.: B1683091

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
diethanolamine (tert-Butyl N,N-bis(2-hydroxyethyl)carbamate), a versatile building block in
organic synthesis. This document outlines the expected nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for

their acquisition.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for N-Boc-
diethanolamine. This data is crucial for the structural elucidation and purity assessment of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, CDCls)
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Chemical Shift (3)
ppm

Multiplicity Integration Assignment

~3.70 4H -N-CHz-CH2-OH
~3.40 4H -N-CHz2-CH2-OH
~2.50 2H -OH

1.45 9H -C(CHs)3

Table 2: Predicted 13C NMR Spectroscopic Data (125 MHz, CDCIs)

Chemical Shift (6) ppm

Assignment

~156.5 C=0 (carbamate)
~79.5 -C(CH3)3
~60.5 -N-CH2-CH2-OH
~51.0 -N-CH2-CH2-OH
~28.5 -C(CH3)3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands
Wavenumber (cm~?) Intensity Assignment
~3400 Strong, Broad O-H stretch (alcohol)
2975-2850 Medium-Strong C-H stretch (alkane)
~1690 Strong C=0 stretch (carbamate)
~1400 Medium C-H bend (alkane)
~1160 Strong C-N stretch
~1050 Strong C-O stretch (primary alcohol)
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Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electrospray lonization, ESI)

m/z (amu) lon Notes

206.14 [M+H]* Protonated molecular ion.[1]

228.12 [M+Na]* Sodium adduct.[1]

204.12 [M-H]~ Deprotonated molecular ion.[1]

150.11 M-56:+H]* Loss of isobutylene from the
Boc group.

132.08 [M-C4HoO+H]* Loss of the tert-butoxy group.

104.07 [M-Boc+H]* Loss of the entire Boc group.

Note: The predicted NMR and IR data are based on the chemical structure of N-Boc-
diethanolamine and typical values for similar functional groups. Actual experimental values
may vary slightly.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-diethanolamine in 0.6-0.7
mL of deuterated chloroform (CDCIs). Transfer the solution to a 5 mm NMR tube.

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
e 1H NMR Acquisition:
o Tune and match the probe for the *H frequency.

o Acquire the spectrum at 298 K.
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[e]

Use a standard single-pulse experiment with a 30° pulse angle.

o

Set the spectral width to cover a range of -2 to 12 ppm.

[¢]

Employ a relaxation delay of 1-2 seconds.

[¢]

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Tune and match the probe for the 13C frequency.
o Acquire the spectrum at 298 K.
o Use a proton-decoupled pulse sequence (e.g., zgpg30).
o Set the spectral width to cover a range of 0 to 200 ppm.
o Employ a relaxation delay of 2-5 seconds.

o Acquire a larger number of scans (typically 1024 or more) due to the lower natural
abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase and baseline correct the resulting spectra. Reference the *H spectrum to the residual
CHCIs signal at 7.26 ppm and the 3C spectrum to the CDCIs signal at 77.16 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: As N-Boc-diethanolamine is a liquid at room temperature, a thin film
can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or
potassium bromide (KBr) plates.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the clean salt plates.
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o Place the sample in the spectrometer's sample compartment.
o Acquire the sample spectrum over a range of 4000 to 400 cm~1.

o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of N-Boc-diethanolamine (approximately 1
mg/mL) in a suitable solvent such as methanol or acetonitrile.

 Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
source.

o Data Acquisition:

[e]

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o

Operate the ESI source in both positive and negative ion modes to detect
protonated/sodiated and deprotonated species, respectively.

o

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to
optimal values for the compound.

o

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500 amu.

o Data Processing: The instrument's software will process the raw data to generate the mass
spectrum, showing the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of N-Boc-diethanolamine.

Caption: Logical workflow for the spectroscopic analysis of N-Boc-diethanolamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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